![molecular formula C18H21NO4 B5851782 {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of B-cell malignancies.
作用機序
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is a reversible inhibitor of BTK, which plays a critical role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of antigen to the BCR, leading to downstream activation of multiple signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid leads to decreased activation of these pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition, {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its potency and selectivity for BTK, which makes it a valuable tool for studying BCR signaling and its role in B-cell malignancies. However, one limitation of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its relatively short half-life, which may require frequent dosing in preclinical studies.
将来の方向性
There are several potential future directions for research on {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid. One area of interest is the development of combination therapies with {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid and other targeted agents for the treatment of B-cell malignancies. Another area of interest is the exploration of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in clinical trials.
合成法
The synthesis of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid involves several steps, starting with the reaction of 4-aminophenylacetic acid with 5-tert-butyl-3-methyl-2-furoic acid chloride to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the primary amine, which is subsequently coupled with 4-bromoaniline using palladium-catalyzed cross-coupling reaction to yield the final product.
科学的研究の応用
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
特性
IUPAC Name |
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-9-14(18(2,3)4)23-16(11)17(22)19-13-7-5-12(6-8-13)10-15(20)21/h5-9H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWNASIAHRMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7292965 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
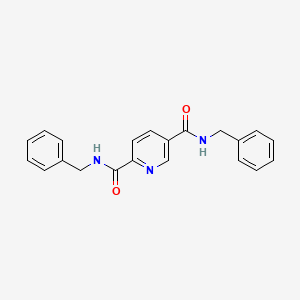
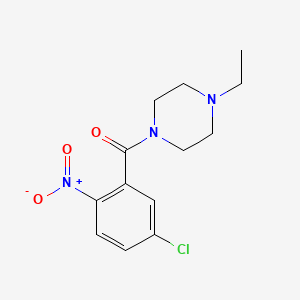
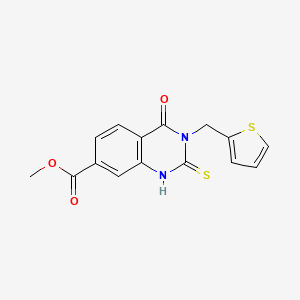

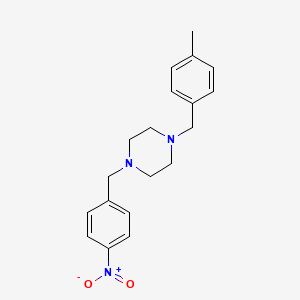


![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
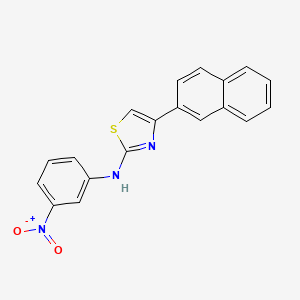
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
